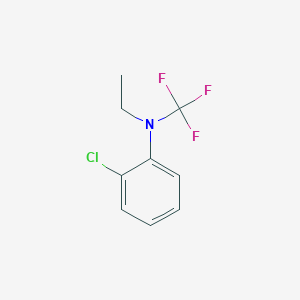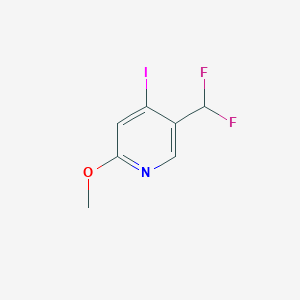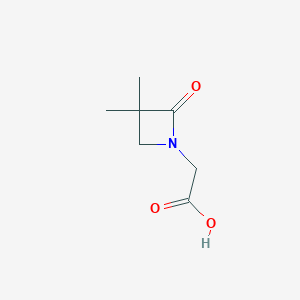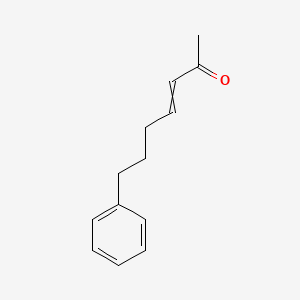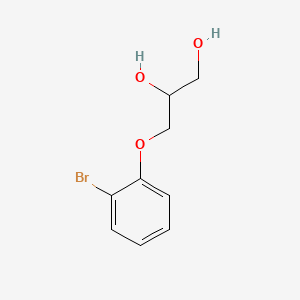
3-(2-Bromophenoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.086 g/mol It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 2-bromophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenoxy)propane-1,2-diol typically involves the reaction of 2-bromophenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a nucleophile such as water or a hydroxide ion . The reaction conditions often include the use of a base like sodium hydroxide to facilitate the ring-opening step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a phenoxypropane-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-bromophenoxy)propane-1,2-dione.
Reduction: Formation of 3-(2-phenoxy)propane-1,2-diol.
Substitution: Formation of 3-(2-substituted phenoxy)propane-1,2-diol derivatives.
Aplicaciones Científicas De Investigación
3-(2-Bromophenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving diols.
Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active compounds.
Industry: Used in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenoxy)propane-1,2-diol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the diol or phenoxy groups. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenoxy)propane-1,2-diol: Similar structure but with the bromine atom in the para position.
3-(2-Chlorophenoxy)propane-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methylphenoxy)propane-1,2-diol: Similar structure but with a methyl group instead of bromine
Uniqueness
3-(2-Bromophenoxy)propane-1,2-diol is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
63834-58-2 |
|---|---|
Fórmula molecular |
C9H11BrO3 |
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
3-(2-bromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2 |
Clave InChI |
LDMOQBBDWPPTNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC(CO)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


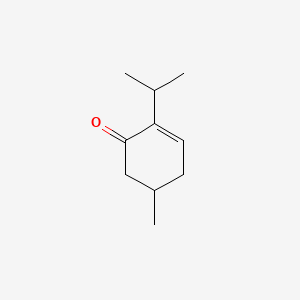
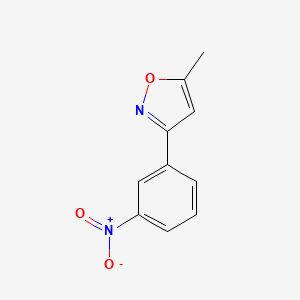
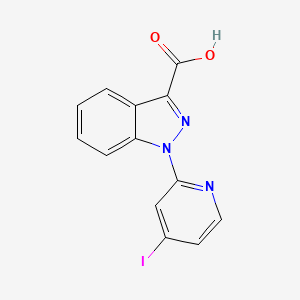
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
